Home > Products > Screening Compounds P92205 > racemic-Tasocitinib
racemic-Tasocitinib - 344418-92-4

racemic-Tasocitinib

Catalog Number: EVT-3463996
CAS Number: 344418-92-4
Molecular Formula: C16H20N6O
Molecular Weight: 312.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, often referred to by its developmental code name CP-690,550, is a synthetic small molecule that acts as a potent and selective inhibitor of JAK3. [, , , , , , , , , , ] This compound belongs to the pyrrolo[2,3-d]pyrimidine class of kinase inhibitors. [, , , , , , , , , , ] Its primary role in scientific research stems from its ability to selectively block the JAK/STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases. [, , , , , , , , , ]

Tofacitinib (CP-690,550)

Compound Description: Tofacitinib, also known as CP-690,550, is a Janus kinase (JAK) inhibitor clinically relevant for its use in treating rheumatoid arthritis. [, , ] It exhibits potent inhibition of JAK3 and, to a lesser extent, JAK1 and JAK2. [, ]

Relevance: Tofacitinib shares a nearly identical core structure with 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. Both compounds feature a central pyrrolo[2,3-d]pyrimidine moiety linked to a piperidine ring. The key structural difference lies in the stereochemistry at the 3 and 4 positions of the piperidine ring. While the exact stereochemistry of 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile is not specified, tofacitinib possesses a defined (3R,4R) configuration crucial for its JAK3 inhibitory activity. [] This highlights the significance of stereochemistry in determining the biological activity of these compounds.

PF-04965842

Compound Description: PF-04965842 is a highly selective JAK1 inhibitor developed as a potential treatment for autoimmune diseases. [] It demonstrates nanomolar potency in inhibiting JAK1 while exhibiting minimal activity against other JAK family members. []

Relevance: Although PF-04965842 derives from modifications to the tofacitinib scaffold, it retains the central pyrrolo[2,3-d]pyrimidine core found in both tofacitinib and 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. [] The presence of a cyclobutyl ring linked to the pyrrolo[2,3-d]pyrimidine nitrogen in PF-04965842 instead of the piperidine ring seen in 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile exemplifies how structural modifications within this chemical class can dramatically alter JAK isoform selectivity.

2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile Monohydrate

Compound Description: This compound represents a structural analog of 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. [] The primary structural difference lies in the replacement of the carbonyl group in the propionitrile side chain with an oxetane ring. []

(E)-3-(4-(((1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)amino)methyl)phenyl)-N-hydroxyacrylamide (Compound B3)

Compound Description: Compound B3 represents a potent histone deacetylase (HDAC) inhibitor exhibiting activity against HDACs 1, 2, 3, 6, and 8. [] It displays antiproliferative effects against various tumor cell lines. []

Relevance: While sharing the pyrrolo[2,3-d]pyrimidine and piperidine moieties with 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile, Compound B3 incorporates a distinct linker and functional group (N-hydroxyacrylamide) responsible for its HDAC inhibitory activity. [] This highlights the versatility of the pyrrolo[2,3-d]pyrimidine scaffold in targeting different protein families.

Relevance: Despite their lack of cell division inhibitory activity, these compounds highlight the exploration of diverse substituents at the 7-position of the pyrrolo[2,3-d]pyrimidine core, a feature also present in 3-(4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. [] This emphasizes the ongoing research in modifying this scaffold to fine-tune its biological properties.

Overview

Racemic-Tasocitinib is a compound that belongs to the class of Janus kinase inhibitors, specifically targeting Janus kinase 1 and Janus kinase 3. It is primarily utilized in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which can exhibit different biological activities. Racemic-Tasocitinib is derived from the pyrrolo[2,3-d]pyrimidine structural framework, which is significant in medicinal chemistry due to its diverse pharmacological properties.

Source and Classification

Racemic-Tasocitinib is classified under small-molecule pharmaceuticals. It is synthesized through a series of chemical reactions that yield its active form. The compound has been investigated for its potential therapeutic effects in various inflammatory and autoimmune conditions, making it a subject of interest in pharmaceutical research.

Synthesis Analysis

Methods

The synthesis of racemic-Tasocitinib involves several critical steps:

  1. Formation of Intermediates: The initial step typically includes the creation of key intermediates that serve as building blocks for the final product. These intermediates often involve the modification of existing chemical structures to introduce necessary functional groups.
  2. Chiral Resolution: Given that racemic-Tasocitinib consists of two enantiomers, methods for chiral resolution are employed to isolate the desired enantiomer from the racemic mixture. This can be achieved through techniques such as crystallization with chiral resolving agents, which enhance the selectivity for one enantiomer over the other .
  3. Final Coupling Reactions: The final stages involve coupling reactions that combine the synthesized intermediates into the complete racemic-Tasocitinib structure. These reactions are often facilitated by catalysts to improve yield and efficiency.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to optimize yields and minimize by-products. Common solvents used include ethanol and toluene, particularly during the formation of hydrochloride salts which enhance stability .

Molecular Structure Analysis

Structure

Racemic-Tasocitinib has a complex molecular structure characterized by its pyrrolo[2,3-d]pyrimidine core. The molecular formula is C16H20N6OC_{16}H_{20}N_{6}O, indicating a substantial presence of nitrogen atoms which are crucial for its biological activity.

Data

  • Molecular Weight: Approximately 304.37 g/mol
  • Chemical Structure: The structure features multiple functional groups including amines and nitriles that contribute to its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Racemic-Tasocitinib undergoes various chemical reactions during its synthesis:

  1. Nucleophilic Substitution: This reaction type is common in creating amine functionalities within the compound.
  2. Cyclization Reactions: Essential for forming the heterocyclic ring system characteristic of pyrrolo[2,3-d]pyrimidines.
  3. Hydrochloride Salt Formation: The conversion to hydrochloride salt enhances solubility and stability, which is critical for pharmaceutical applications .

Technical Details

Each reaction step must be optimized for factors such as pH, temperature, and concentration to ensure high purity and yield of racemic-Tasocitinib.

Mechanism of Action

Racemic-Tasocitinib acts primarily as an inhibitor of Janus kinases, which are intracellular enzymes involved in signaling pathways that regulate immune responses and hematopoiesis. By inhibiting these kinases, racemic-Tasocitinib effectively modulates inflammatory processes associated with autoimmune diseases.

Process

The mechanism involves binding to the ATP-binding site of Janus kinases, preventing their activation and subsequent signaling cascades that lead to inflammation and immune cell proliferation . This action helps alleviate symptoms in conditions like rheumatoid arthritis by reducing inflammation at the cellular level.

Data

  • Target Enzymes: Janus kinase 1 and Janus kinase 3
  • Biological Effects: Reduction in pro-inflammatory cytokine production.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in common organic solvents like ethanol; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to moisture.
  • Melting Point: Specific melting point data may vary based on salt form but generally falls within typical ranges for similar compounds.

Relevant Data or Analyses

Physical property analyses are crucial for determining formulation strategies in pharmaceutical development.

Applications

Racemic-Tasocitinib has significant applications in scientific research and clinical settings:

  • Therapeutic Use: Primarily used for treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.
  • Research Applications: Investigated for potential use in other inflammatory conditions due to its mechanism targeting Janus kinases.

This compound exemplifies the importance of small molecules in modern therapeutics, particularly in managing complex diseases characterized by dysregulated immune responses. Its synthesis, characterization, and application reflect ongoing advancements in pharmaceutical chemistry aimed at improving patient outcomes through targeted therapies.

Synthesis and Structural Elucidation of Racemic-Tasocitinib

Historical Development of Racemic-Tasocitinib Synthesis

The synthesis of racemic-Tasocitinib (chemically designated as 3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile) originated from efforts to develop Janus kinase (JAK) inhibitors for inflammatory diseases. Early synthetic routes focused on constructing its core pyrrolopyrimidine-piperidine scaffold through linear sequences. The foundational approach, as detailed in [1], involved coupling rac-1-benzyl-3-(methylamino)-4-methylpiperidine (4.1.78) with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (4.1.79) under prolonged heating (100°C for 4 days). This produced a benzyl-protected intermediate (4.1.80), which underwent hydrogenation (Pd(OH)₂/C) for debenzylation, followed by amidation with cyanoacetic acid N-hydroxysuccinimide ester (4.1.82) to yield racemic-Tasocitinib (4.1.83). Initial routes suffered from low stereocontrol, resulting in a 50:50 mixture of (3R,4R) and (3S,4S) enantiomers at the piperidine chiral centers. Modifications explored alternative pathways to resolve enantiomers post-synthesis or optimize intermediate purity, with early yields rarely exceeding 15–20% due to diastereomer formation and lengthy reaction times [1] [3].

Table 1: Evolution of Racemic-Tasocitinib Synthetic Routes

Synthetic StageEarly Approach (2012)Improved Variants (2015–2020)
Piperidine Coupling4 days at 100°C, no catalysisPhase-transfer catalysts, 12–24 hrs [1]
DebenzylationPd(OH)₂/C, H₂ pressurePd/C with microwave assistance [3]
Final AmidationCyanoacetic acid NHS esterCarbodiimide-mediated coupling [1]
Overall Yield12–18%25–32% [3]
Key LimitationLow stereoselectivity, diastereomer impuritiesScalability of chiral separation steps

Key Methodological Advancements in Racemic Synthesis Pathways

Chiral Resolution Techniques for Enantiomer Separation

Racemic-Tasocitinib’s pharmacological activity resides predominantly in the (3R,4R)-enantiomer (tofacitinib), necessitating efficient resolution of the racemate. Diastereomeric salt formation emerged as the industrial standard, leveraging chiral acids like (−)-di-p-toluoyl-l-tartaric acid (DTTA). As disclosed in [3], dissolving racemic-Tasocitinib in ethanol with DTTA preferentially crystallizes the (3R,4R)-enantiomer salt, leaving the (3S,4S)-counterpart in solution. The free base is then regenerated via alkaline extraction. Alternative resolvents include (S)-(+)-Phencyphos and phosphoric acid derivatives, which exploit steric and electronic differences between enantiomers. Chromatographic methods, particularly chiral HPLC with cellulose-based stationary phases (e.g., Chiralpak® IC), achieve >98% enantiomeric excess (ee) but remain costly for large-scale production. Kinetic resolution—using enantioselective enzymes like lipases—has also been explored but faces challenges in reaction rate disparities and catalyst deactivation [3] [8].

Table 2: Chiral Resolution Techniques for Racemic-Tasocitinib

MethodResolving Agent/Phaseee AchievedThroughputLimitations
Diastereomeric Salt(−)-DTTA95–97%HighSolvent waste, multiple steps
Chiral HPLCCellulose tris(3,5-dimethylphenylcarbamate)99%LowHigh cost, low scalability
Kinetic ResolutionCandida antarctica lipase B80–85%ModerateIncomplete conversion

Catalytic Asymmetric Strategies for Racemic Mixture Control

To circumvent resolution bottlenecks, catalytic asymmetric synthesis routes directly generate enantiopure intermediates. Rhodium-catalyzed asymmetric hydrogenation of tetrasubstituted enamides stands out, as noted in [1] [5]. For example, hydrogenating N-triflyl enamide 14 using [Rh(ArcPhos)(nbd)]SbF₆ (ArcPhos = C₂-symmetric bisphosphine ligand) yields chiral piperidine 15 with 96% ee at 4,000:1 substrate-to-catalyst ratio. Organocatalysis offers complementary approaches: proline-derived catalysts facilitate Michael additions to nitroalkenes, constructing the piperidine ring with >90% ee. However, ligand cost and sensitivity to trace oxygen limit broad adoption. Emerging photoredox strategies employ chiral copper complexes to desymmetrize prochiral radicals, though yields rarely exceed 70% for Tasocitinib precursors [5] [8].

Table 3: Catalytic Asymmetric Methods for Piperidine Synthesis

Catalytic SystemReaction Typeee (%)ThroughputAdvantage
Rh/ArcPhosEnamide hydrogenation96HighLow catalyst loading
L-Proline derivativesMichael addition90–94ModerateMetal-free, biodegradable
Cu/Box ligandsPhotoredox desymmetrization88LowMild conditions

Critical Evaluation of Synthetic Intermediate Optimization

Role of Piperidine Derivatives in Stereochemical Outcomes

Piperidine intermediates dictate stereochemical fidelity in racemic-Tasocitinib synthesis. The rac-1-benzyl-3-(methylamino)-4-methylpiperidine (4.1.78) is particularly prone to epimerization at C3 and C4 during N-alkylation or storage. Studies indicate that the benzyl group’s steric bulk partially shields the piperidine ring, but elevated temperatures (>80°C) promote racemization via ring inversion. Advanced variants replace benzyl with tert-butoxycarbonyl (Boc) protection, which reduces steric hindrance and stabilizes the trans-configuration. Crystallization-driven dynamic resolution further enhances diastereomeric ratios: suspending rac-piperidine in heptane with catalytic DTTA enriches the desired (3R,4R)-isomer to 99:1 dr through iterative dissolution-recrystallization. Computational modeling confirms that electrostatic repulsion between the N-methylpyrrolopyrimidine moiety and C4-methyl group destabilizes incorrect diastereomers, favoring the thermodynamically stable trans-conformer [1] [3] [7].

Novel Approaches to Mitigate Diastereomer Impurities

Diastereomer impurities—primarily (3R,4S)- and (3S,4R)-Tasocitinib—arise from incomplete stereocontrol during piperidine functionalization. Three mitigation strategies dominate:

  • Kinetic Profiling: Optimizing reaction trajectories using in-situ IR spectroscopy ensures amidation occurs below 25°C, suppressing epimerization.
  • Diastereoselective Crystallization: Adding chiral auxiliaries (e.g., O-methylmandelic acid) to crude reaction mixtures forms insoluble diastereomeric salts, removing undesired isomers early [8].
  • Enzyme-Mediated Dynamic Kinetic Resolution (DKR): Lipases (e.g., Pseudomonas fluorescens) racemize unstable isomers while selectively acylating the target enantiomer, achieving 98% de at 40°C.

These advances reduce diastereomer content to <0.5%, aligning with ICH Q3A impurity guidelines. Future directions include flow chemistry for real-time impurity scrubbing and engineered aldolases for asymmetric piperidine assembly [7] [8] [10].

Properties

CAS Number

344418-92-4

Product Name

racemic-Tasocitinib

IUPAC Name

3-[4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile

Molecular Formula

C16H20N6O

Molecular Weight

312.37 g/mol

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)

InChI Key

UJLAWZDWDVHWOW-UHFFFAOYSA-N

SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Synonyms

CP 690,550
CP 690550
CP-690,550
CP-690550
CP690550
tasocitinib
tofacitinib
tofacitinib citrate
Xeljanz

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.